molecular formula C14H21N3O5 B14013893 4-Morpholineethanamine, N-(4,5-dimethoxy-2-nitrophenyl)- CAS No. 53486-20-7

4-Morpholineethanamine, N-(4,5-dimethoxy-2-nitrophenyl)-

Cat. No.: B14013893
CAS No.: 53486-20-7
M. Wt: 311.33 g/mol
InChI Key: PQZPBTFHHZUHET-UHFFFAOYSA-N
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Description

4-Morpholineethanamine, N-(4,5-dimethoxy-2-nitrophenyl)- is a chemical compound with the molecular formula C14H21N3O5 It is known for its unique structure, which includes a morpholine ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholineethanamine, N-(4,5-dimethoxy-2-nitrophenyl)- typically involves the reaction of 4-Morpholineethanamine with 4,5-dimethoxy-2-nitrobenzyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Morpholineethanamine, N-(4,5-dimethoxy-2-nitrophenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

4-Morpholineethanamine, N-(4,5-dimethoxy-2-nitrophenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Morpholineethanamine, N-(4,5-dimethoxy-2-nitrophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can undergo redox reactions, influencing cellular processes. The morpholine ring can interact with various biological targets, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Morpholineethanamine: Lacks the nitrophenyl group, making it less reactive in certain chemical reactions.

    N-(4,5-Dimethoxy-2-nitrophenyl)-ethanamine: Similar structure but without the morpholine ring, affecting its biological activity.

Uniqueness

4-Morpholineethanamine, N-(4,5-dimethoxy-2-nitrophenyl)- is unique due to the presence of both the morpholine ring and the nitrophenyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research fields.

Properties

CAS No.

53486-20-7

Molecular Formula

C14H21N3O5

Molecular Weight

311.33 g/mol

IUPAC Name

4,5-dimethoxy-N-(2-morpholin-4-ylethyl)-2-nitroaniline

InChI

InChI=1S/C14H21N3O5/c1-20-13-9-11(12(17(18)19)10-14(13)21-2)15-3-4-16-5-7-22-8-6-16/h9-10,15H,3-8H2,1-2H3

InChI Key

PQZPBTFHHZUHET-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)NCCN2CCOCC2)[N+](=O)[O-])OC

Origin of Product

United States

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